4-Bromo-3,5-dichlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dichlorobenzoic acid is a halogenated aromatic compound that is structurally related to benzoic acid, with bromine and chlorine substituents on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns have been investigated, providing insights into the chemical behavior that could be extrapolated to 4-Bromo-3,5-dichlorobenzoic acid.
Synthesis Analysis
The synthesis of halogenated aromatic compounds is not directly addressed in the provided papers. However, the synthesis of related compounds typically involves halogenation reactions where bromine and chlorine are introduced to the aromatic ring, often through electrophilic aromatic substitution. The synthesis of a bromo derivative of 3,5-dihydroxybenzoic acid is discussed, where molecular recognition is used to form supramolecular assemblies with N-donor compounds .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-dichlorobenzoic acid can be inferred from studies on similar compounds. For instance, the crystal structure of 4-bromo-2,6-dichlorobenzonitrile shows normal molecular geometry with interesting packing features due to interactions between the Lewis base (CN) and the Lewis acid (Br) . The molecular structure is often determined using X-ray crystallography, as seen in the study of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol .
Chemical Reactions Analysis
The chemical reactivity of halogenated benzoic acids can be understood through studies on similar molecules. For example, Alcaligenes denitrificans NTB-1 is capable of hydrolytic dehalogenation of 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate, suggesting that 4-Bromo-3,5-dichlorobenzoic acid could undergo similar biodegradation pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3,5-dichlorobenzoic acid can be deduced from related compounds. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy are commonly used to characterize these compounds . Theoretical calculations, including DFT and TD-DFT, help predict vibrational frequencies, electronic properties, and molecular geometry . NBO analysis provides insights into charge transfer and hyperconjugative interactions within the molecule . Additionally, the study of molecular dynamics simulations and docking properties can reveal how these compounds interact with biological molecules .
Scientific Research Applications
Metabolism and Dechlorination Studies
4-Bromo-3,5-dichlorobenzoic acid has been studied in the context of microbial degradation and environmental chemistry. Alcaligenes denitrificans NTB-1, a microorganism, has been found to metabolize compounds like 4-bromo-3,5-dichlorobenzoic acid through hydrolytic dehalogenation. This process leads to the production of 4-hydroxybenzoate, a compound with various applications, from 4-bromo- and 4-iodobenzoate (van den Tweel, Kok, & de Bont, 1987).
Crystallography and Structural Studies
The isomeric compounds of 4-bromo-3,5-dichlorobenzoic acid have been explored in crystallography studies. These studies focus on understanding the molecular packing and halogen bonding in crystal structures. Research demonstrates how different halogen bonds influence the packing preferences in solid solutions, highlighting the significance of these bonds in determining the supramolecular assembly of compounds (Pramanik, Pavan, & Guru Row, 2017).
Synthesis and Chemical Transformations
The chemical synthesis of various compounds using 4-bromo-3,5-dichlorobenzoic acid as an intermediate or reactant has been a subject of research. For instance, its role in the synthesis of complex molecules like Dapagliflozin, an antidiabetic drug, and other pharmaceutical compounds is noteworthy. This illustrates the compound's utility in medicinal chemistry and drug development (Jie Yafei, 2011).
Halogen Bonding and Physical Properties
Research on 4-bromo-3,5-dichlorobenzoic acid also includes studies on halogen bonding and its influence on physical properties. Investigations into the strength and nature of Br … Br type II halogen bonds in bromobenzoic acid derivatives have been conducted to understand the molecular interactions and their implications for the compound's physical characteristics (Raffo et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3,5-dichlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYHYUJRKYXVRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307315 |
Source
|
Record name | 4-bromo-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dichlorobenzoic acid | |
CAS RN |
117738-75-7 |
Source
|
Record name | 4-Bromo-3,5-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117738-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.